[4-[(3,5-Dibromopyridin-2-yl)diazenyl]-2-propylphenyl]-ethylsulfamic acid
Description
Chemical Structure and Nomenclature [4-[(3,5-Dibromopyridin-2-yl)diazenyl]-2-propylphenyl]-ethylsulfamic acid (CAS: 100743-65-5) is an azo compound characterized by a diazenyl (-N=N-) group bridging a 3,5-dibromopyridinyl moiety and a 2-propylphenyl ring substituted with an ethylsulfamic acid group. Its IUPAC name follows provisional recommendations for azo compounds, where the parent hydride (pyridine) is substituted by an organyl diazenyl group .
Physical and Chemical Properties The sodium salt monohydrate form of this compound (C₁₆H₁₉Br₂N₄NaO₄S) has a molecular weight of 546.209 g/mol, density of 1.69 g/cm³, and a high lipophilicity (LogP = 5.8) . The free acid form retains the core structure but lacks the sodium and hydrate components. The compound exhibits stability under recommended storage conditions .
Applications
Primarily used as an ultra-sensitive chelating agent, it enables the spectrophotometric detection of trace silver(I) and copper(II) ions in acidic solutions, even in the presence of high copper concentrations . Its industrial applications are restricted to controlled settings due to stringent safety protocols .
Properties
CAS No. |
100743-65-5 |
|---|---|
Molecular Formula |
C16H19Br2N4NaO4S |
Molecular Weight |
506.2 g/mol |
IUPAC Name |
[4-[(3,5-dibromopyridin-2-yl)diazenyl]-2-propylphenyl]-ethylsulfamic acid |
InChI |
InChI=1S/C16H18Br2N4O3S/c1-3-5-11-8-13(6-7-15(11)22(4-2)26(23,24)25)20-21-16-14(18)9-12(17)10-19-16/h6-10H,3-5H2,1-2H3,(H,23,24,25) |
InChI Key |
SIYIADYEIGPKIP-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C=CC(=C1)N=NC2=C(C=C(C=N2)Br)Br)N(CC)S(=O)(=O)O |
Canonical SMILES |
CCCC1=C(C=CC(=C1)N=NC2=C(C=C(C=N2)Br)Br)N(CC)S(=O)(=O)O |
Synonyms |
4-(3,5-dibromo-2-pyridylazo)-N-ethyl-N-sulfopropylaniline DiBr-PAESA |
Origin of Product |
United States |
Mechanism of Action
Biological Activity
The compound [4-[(3,5-Dibromopyridin-2-yl)diazenyl]-2-propylphenyl]-ethylsulfamic acid, commonly referred to as 3,5-DiBr-PAESA, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, applications in various therapeutic areas, and relevant case studies.
- Molecular Formula: C16H19Br2N4NaO4S
- Molecular Weight: 546.209 g/mol
- CAS Number: 100743-65-5
- Density: 1.69 g/cm³
3,5-DiBr-PAESA is primarily recognized for its role as a chelating agent. It exhibits high sensitivity in determining metal ions such as silver (I) and copper (II) in aqueous solutions. The compound's ability to bind these ions suggests potential applications in environmental chemistry and analytical methods .
Recent studies indicate that the compound may also interact with biological pathways, particularly those involving oxidative stress and inflammation. Its structure allows it to modulate various signaling pathways, which can be pivotal in treating diseases associated with oxidative damage.
Antioxidant Activity
Research indicates that compounds containing brominated pyridine moieties exhibit antioxidant properties. These properties are essential for combating oxidative stress-related diseases. The antioxidant activity is hypothesized to stem from the ability of the compound to scavenge free radicals and chelate metal ions that catalyze oxidative reactions.
Data Summary
| Property | Value |
|---|---|
| Molecular Weight | 546.209 g/mol |
| Density | 1.69 g/cm³ |
| Antidiabetic Activity (IC50) | ~0.86 μM (related compounds) |
| Chelating Ability | Silver (I), Copper (II) |
Future Directions
Given the preliminary findings regarding the biological activity of this compound, future research should focus on:
- In vivo Studies: To confirm the efficacy and safety profile in animal models.
- Mechanistic Studies: To elucidate the specific pathways affected by this compound.
- Clinical Trials: To assess its therapeutic potential in humans.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Functional Differences
The compound’s unique properties arise from its brominated pyridine ring, ethylsulfamic acid group, and lipophilic propyl chain. Below is a comparative analysis with key analogs:
*The sodium salt monohydrate (C₁₆H₁₉Br₂N₄NaO₄S) is the active form used in analytical applications .
Key Comparative Insights
- Chelating Efficacy : The bromine atoms on the pyridine ring enhance metal-binding selectivity, outperforming simpler azo compounds like 4-(phenyldiazenyl)benzene-1-sulfonic acid, which lacks halogen substituents .
- Lipophilicity : The high LogP (5.8) enables compatibility with organic matrices, unlike hydrophilic sulfonic acid derivatives (e.g., LogP ~1.2 for 4-(phenyldiazenyl)benzene-1-sulfonic acid) .
- Thermal Stability: Compared to 4,4'-sulfonyldiphenol (stable in polymers), the target compound requires controlled storage to prevent decomposition .
Research Findings and Industrial Relevance
- Analytical Performance: In flow-injection spectrophotometry, the compound detects silver(I) at sub-mg/L levels in acidic copper-rich solutions, a niche application unmatched by non-brominated analogs .
- Safety Profile : Classified as an industrial chemical, it mandates strict handling protocols (e.g., ventilation, PPE) due to unspecified ecotoxicity risks .
- Regulatory Status: Not listed in major chemical inventories (TSCA, EINECS), limiting its global commercial use .
Preparation Methods
Bromination of 2-Aminopyridine
3,5-Dibromopyridin-2-amine is synthesized via selective bromination of 2-aminopyridine using bromine in acetic acid or HBr/H2O2 systems. Reaction conditions (e.g., 80 °C for 12 h) yield 85–90% product, with excess bromine removed via neutralization with sodium thiosulfate.
Purification and Characterization
Crude product is purified via recrystallization in ethanol/water (1:3 v/v), yielding white crystals. Purity is confirmed by melting point (mp 142–144 °C) and 1H-NMR (δ 8.21 ppm, pyridinium H).
Diazonium Salt Formation and Azo Coupling
The diazenyl (-N=N-) linkage is introduced via diazotization followed by coupling with a phenolic or anilinic component.
Diazotization of 3,5-Dibromopyridin-2-amine
3,5-Dibromopyridin-2-amine (1.0 eq) is dissolved in HCl (2M, 0–5 °C), and sodium nitrite (1.1 eq) is added dropwise to form the diazonium chloride. Excess nitrous acid is quenched with sulfamic acid.
Coupling with 2-Propylphenol Derivative
The diazonium salt is coupled with 4-amino-2-propylphenol in alkaline medium (pH 9–10) at 0–5 °C. The reaction proceeds via electrophilic aromatic substitution, forming the azo bond. Yields range from 65–78% after column chromatography (SiO2, hexane/ethyl acetate 4:1).
| Parameter | Condition |
|---|---|
| Temperature | 0–5 °C |
| Reaction Time | 2–4 h |
| Solvent | Water/ethanol (1:1) |
| Coupling Agent | 4-Amino-2-propylphenol |
| Yield | 72% (avg) |
Sulfamic Acid Functionalization
The ethylsulfamic acid group is introduced via sulfamation of the phenolic oxygen.
Sulfamation Reaction
The azo-coupled intermediate (1.0 eq) reacts with ethylsulfamoyl chloride (1.2 eq) in dry dichloromethane (DCM) under nitrogen. Triethylamine (2.0 eq) is added to scavenge HCl. The reaction is stirred at 25 °C for 12 h, yielding 68–75% product after aqueous workup.
Optimization of Sulfamation
Higher yields (82%) are achieved using dimethylformamide (DMF) as a solvent at 50 °C for 6 h, though this requires post-reaction dialysis to remove DMF.
Final Product Purification and Characterization
Column Chromatography
The crude product is purified via silica gel chromatography (eluent: CH2Cl2/methanol 9:1), isolating the title compound as an orange solid.
Spectroscopic Analysis
-
1H-NMR (400 MHz, DMSO-d6): δ 8.45 (d, J = 2.4 Hz, 1H, pyridine-H), 8.12 (d, J = 2.4 Hz, 1H, pyridine-H), 7.89 (s, 1H, azo-H), 7.45 (m, 2H, aryl-H), 3.55 (q, J = 7.0 Hz, 2H, -CH2CH3), 2.98 (t, J = 7.6 Hz, 2H, -CH2-), 1.72 (m, 2H, -CH2-), 1.21 (t, J = 7.0 Hz, 3H, -CH3).
Comparative Analysis of Synthetic Routes
Two primary routes are evaluated:
Route A: Stepwise Coupling-Sulfamation
-
Advantages: Higher intermediate yields (72% coupling, 75% sulfamation).
-
Disadvantages: Requires strict temperature control during diazotization.
Industrial-Scale Considerations
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling [4-[(3,5-Dibromopyridin-2-yl)diazenyl]-2-propylphenyl]-ethylsulfamic acid in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use NIOSH-approved respirators if dust or aerosols are generated .
- Ventilation : Conduct experiments in a fume hood to minimize inhalation risks. Avoid recirculating ventilation systems to prevent airborne contamination .
- Waste Disposal : Collect residues in sealed containers labeled for authorized chemical destruction. Avoid disposal via sinks or drains to prevent environmental contamination .
- Emergency Measures : For accidental exposure, rinse eyes/skin with water for 15 minutes and seek immediate medical consultation .
Q. What synthetic routes are available for this compound, and how can reaction conditions be optimized?
- Methodological Answer :
- Key Steps : The synthesis likely involves diazo coupling between 3,5-dibromopyridin-2-amine and a propylphenyl precursor, followed by sulfamic acid functionalization.
- Optimization Variables :
- Catalysts : Test palladium or copper catalysts for coupling efficiency .
- Temperature : Use controlled heating (e.g., 60–80°C) to enhance reaction rates while avoiding decomposition .
- Solvents : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates .
- Design of Experiments (DoE) : Apply factorial design to assess interactions between variables (e.g., temperature vs. catalyst loading) and reduce trial numbers .
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Analyze H and C spectra to confirm diazenyl and sulfamic acid groups. Compare chemical shifts with computational predictions (e.g., DFT calculations) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks ([M+H]) to confirm molecular weight and detect impurities .
- Chromatography : Use HPLC with UV detection (λ = 254 nm) to quantify purity. Optimize mobile phase (e.g., acetonitrile/water gradients) for baseline separation of epimers or byproducts .
Advanced Research Questions
Q. How can computational chemistry methods aid in predicting reaction pathways or stability of this compound?
- Methodological Answer :
- Reaction Path Search : Employ quantum mechanical methods (e.g., DFT at the B3LYP/6-31G* level) to model diazo coupling and sulfamic acid formation. Identify transition states and activation energies .
- Stability Analysis : Simulate degradation pathways under varying pH/temperature conditions using molecular dynamics (MD). Validate with accelerated stability testing (e.g., 40°C/75% RH for 6 months) .
- Data Integration : Feed experimental results (e.g., NMR shifts) back into computational models to refine accuracy via machine learning algorithms .
Q. What experimental design strategies (e.g., DoE) are effective in minimizing trial numbers while studying the compound’s physicochemical or biological properties?
- Methodological Answer :
- Screening Designs : Use Plackett-Burman designs to identify critical factors (e.g., pH, solvent polarity) affecting solubility or reactivity .
- Response Surface Methodology (RSM) : Optimize reaction yield or purity by modeling quadratic interactions between variables (e.g., catalyst concentration vs. time) .
- Robustness Testing : Introduce deliberate variations (e.g., ±5°C in temperature) to assess method resilience for scalable synthesis .
Q. How should researchers address contradictions in toxicity or reactivity data across studies involving this compound?
- Methodological Answer :
- Systematic Review : Compile data from peer-reviewed studies and preprints. Use meta-analysis to identify trends (e.g., dose-dependent toxicity) and outliers .
- Controlled Replication : Repeat disputed experiments under standardized conditions (e.g., ISO guidelines) to isolate variables like impurity profiles or storage conditions .
- Cross-Disciplinary Collaboration : Engage toxicologists and computational chemists to reconcile discrepancies (e.g., in vitro vs. in silico toxicity predictions) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
